N-benzyl-6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine
Description
"N-benzyl-6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine" is a pyridazine derivative featuring a benzylamine group at position 3 and a piperazine ring at position 6 substituted with a 2-nitrobenzoyl moiety. The molecular formula is C22H22N6O3, with a calculated molecular weight of 418.46 g/mol. Its benzylamine substituent may enhance lipophilicity, influencing membrane permeability and target engagement .
Properties
IUPAC Name |
[4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl]-(2-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c29-22(18-8-4-5-9-19(18)28(30)31)27-14-12-26(13-15-27)21-11-10-20(24-25-21)23-16-17-6-2-1-3-7-17/h1-11H,12-16H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBHSGBGFBNVBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NCC3=CC=CC=C3)C(=O)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine typically involves multi-step organic synthesis. One common method starts with the preparation of the pyridazine core, followed by the introduction of the benzyl group and the piperazine ring. The final step involves the nitration of the benzoyl group attached to the piperazine ring.
Preparation of Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Introduction of Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base such as sodium hydride.
Formation of Piperazine Ring: The piperazine ring is formed by reacting ethylenediamine with a suitable dihaloalkane.
Nitration of Benzoyl Group: The final step involves the nitration of the benzoyl group using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Benzyl chloride, sodium hydride.
Major Products Formed
Reduction: Formation of amine derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
N-benzyl-6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of N-benzyl-6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine involves its interaction with specific molecular targets within cells. The nitrobenzoyl group is known to undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The piperazine ring may also play a role in modulating the compound’s interaction with its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Key Differences
A comparative analysis with structurally related compounds reveals critical variations in substituent positioning, heterocyclic cores, and functional groups, which influence physicochemical and pharmacological properties.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Piperazine Substituent | Amine Substituent | Core Heterocycle |
|---|---|---|---|---|---|
| N-benzyl-6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine (Target) | C22H22N6O3 | 418.46 | 2-nitrobenzoyl | Benzyl | Pyridazine |
| N-benzyl-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine (G856-8756) | C22H22N6O3 | 418.46 | 3-nitrobenzoyl | Benzyl | Pyridazine |
| 6-(4-butylsulfonylpiperazin-1-yl)-N-(6-methyl-2-pyridyl)pyridazin-3-amine | C18H26N6O2S | 390.51 | Butylsulfonyl | 6-methylpyridin-2-yl | Pyridazine |
| N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine | C12H20N6 | 248.33 | None (unsubstituted piperazine) | Butyl | Pyrimidine |
| N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3-amine | C14H15N7 | 281.32 | N/A (tetrazine core) | Benzyl | Tetrazine |
Key Observations
Positional Isomerism of Nitro Group (2-nitro vs. 3-nitro): The target compound and G856-8756 differ only in the nitro group position on the benzoyl ring. In contrast, the 3-nitro isomer (G856-8756) introduces meta-substitution, which could reduce steric hindrance and improve solubility .
Piperazine Substituent Variations: Sulfonyl vs. Sulfonyl groups are also stronger hydrogen-bond acceptors, which may influence target binding . Unsubstituted Piperazine: In N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine, the absence of a piperazine substituent simplifies the structure, possibly reducing synthetic complexity but limiting interactions with hydrophobic binding pockets .
Heterocyclic Core Modifications:
- Pyridazine vs. Pyrimidine vs. Tetrazine:
- Pyridazine : Planar and electron-deficient, favoring π-π stacking and interactions with aromatic residues in enzymes or receptors.
- Pyrimidine : A six-membered ring with two nitrogen atoms, offering distinct electronic properties and hydrogen-bonding capabilities.
- Tetrazine : Highly electron-deficient, often used in bioorthogonal chemistry; the tetrazine core in N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3-amine may enable unique reactivity but reduce metabolic stability .
Amine Substituent Diversity:
- Benzyl vs. Pyridyl vs. Butyl:
- The benzyl group (target compound) enhances lipophilicity, favoring passive diffusion across membranes.
- The butyl chain (N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine) increases hydrophobicity, which may enhance binding to lipid-rich environments but reduce aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
